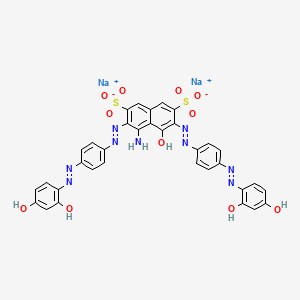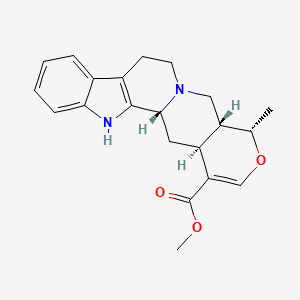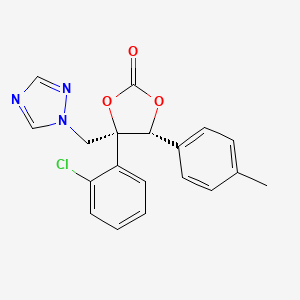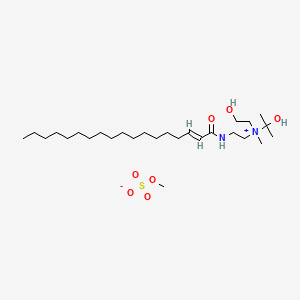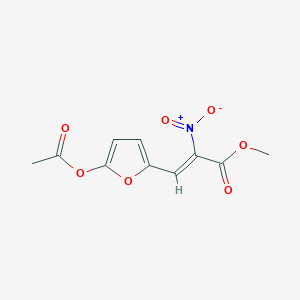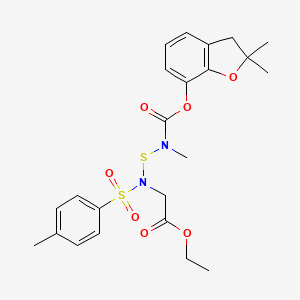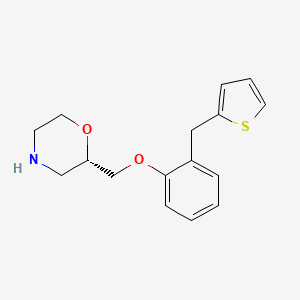
Teniloxazine, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Initially investigated as a neuroprotective and nootropic agent for the treatment of cerebrovascular insufficiency in the 1980s, it was ultimately developed and approved as an antidepressant . Teniloxazine acts as a potent norepinephrine reuptake inhibitor with fair selectivity over the serotonin and dopamine transporters, and also behaves as an antagonist of the 5-HT2A receptor .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Teniloxazine involves several key steps:
Amide Formation: The reaction between 1-(Benzylamino)-3-{2-[(thiophen-2-yl)methyl]phenoxy}propan-2-ol and Chloroacetylchloride gives an intermediate compound.
Ring Closure: In the presence of sodium metal, the ring morpholine is closed.
Lactam Reduction: Reduction with lithium aluminium hydride affords 4-Benzyl-2-{2-[(thiophen-2-yl)methyl]phenoxy}methylmorpholine.
Urethane Formation: Treatment with Ethyl chloroformate gives the urethane.
Hydrolysis: Hydrolysis of the carbamate in the presence of barium hydroxide completes the synthesis of Teniloxazine.
Industrial Production Methods
Industrial production of Teniloxazine follows similar synthetic routes but involves scaling up the reactions and optimizing conditions for higher yields and purity. Strict quality control measures are essential to ensure the safety and efficacy of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Teniloxazine undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminium hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: Used as a reference compound in studies of norepinephrine reuptake inhibitors.
Biology: Investigated for its effects on neurotransmitter systems and its potential neuroprotective properties.
Medicine: Approved as an antidepressant and studied for its potential use in treating cerebrovascular insufficiency and dementia
Industry: Used in the development of new pharmaceuticals and as a model compound in drug design.
Mecanismo De Acción
Teniloxazine exerts its effects primarily by inhibiting the reuptake of norepinephrine, thereby increasing its levels in the synaptic cleft. It also has moderate effects on serotonin and dopamine reuptake and acts as an antagonist of the 5-HT2A receptor . These actions contribute to its antidepressant and neuroprotective properties.
Comparación Con Compuestos Similares
Similar Compounds
Bifemelane: Another norepinephrine reuptake inhibitor with neuroprotective properties.
Indeloxazine: Similar in structure and function, used for its antidepressant and neuroprotective effects.
Uniqueness
Teniloxazine is unique in its balanced inhibition of norepinephrine, serotonin, and dopamine reuptake, along with its antagonistic effects on the 5-HT2A receptor. This combination of actions makes it particularly effective as an antidepressant and neuroprotective agent .
Propiedades
Número CAS |
901119-84-4 |
|---|---|
Fórmula molecular |
C16H19NO2S |
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
(2S)-2-[[2-(thiophen-2-ylmethyl)phenoxy]methyl]morpholine |
InChI |
InChI=1S/C16H19NO2S/c1-2-6-16(19-12-14-11-17-7-8-18-14)13(4-1)10-15-5-3-9-20-15/h1-6,9,14,17H,7-8,10-12H2/t14-/m0/s1 |
Clave InChI |
OILWWIVKIDXCIB-AWEZNQCLSA-N |
SMILES isomérico |
C1CO[C@@H](CN1)COC2=CC=CC=C2CC3=CC=CS3 |
SMILES canónico |
C1COC(CN1)COC2=CC=CC=C2CC3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


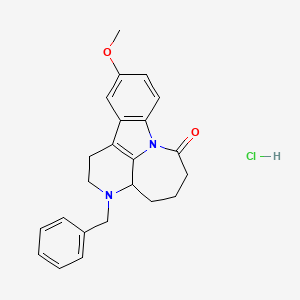
![methyl (1E)-N-[methyl-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methoxysulfinyl]carbamoyl]oxyethanimidothioate](/img/structure/B12713631.png)
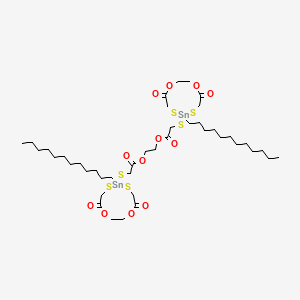
![3-[N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;sulfate](/img/structure/B12713640.png)

